2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)11-7-10(15)5-6-12(11)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOOKBVXZHTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N-Dimethylbenzamide Backbone
A foundational step involves synthesizing the N,N-dimethylbenzamide moiety. According to patent CN101585781B, an efficient method to prepare N,N-dimethylbenzamide derivatives includes the reaction of isatoic anhydride with dimethylamine under controlled conditions. This method provides high purity and yield of dimethylbenzamide intermediates, which can be further functionalized.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Isatoic anhydride + dimethylamine | Room temperature to mild heating |
| 2 | Solvent: Dimethylformamide (DMF) or dichloromethane | Solvent choice affects solubility |
| 3 | Base: Sodium hydride or similar base | Facilitates amide bond formation |
This step yields the N,N-dimethylbenzamide core with high regioselectivity, crucial for subsequent substitutions.
Introduction of Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent is introduced typically via nucleophilic substitution or etherification at the 2-position of the aromatic ring. The process involves:
- Activation of the phenolic hydroxyl group (if present) or halogenation at the ortho position.
- Reaction with cyclopropylmethanol or a cyclopropylmethyl halide in the presence of a base.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Starting phenol or halogenated benzamide | Provides reactive site |
| 2 | Cyclopropylmethanol or cyclopropylmethyl bromide | Alkylation/etherification |
| 3 | Base: Sodium hydride or potassium carbonate | Deprotonates hydroxyl for nucleophilic attack |
| 4 | Solvent: DMF or dichloromethane | Enhances reaction efficiency |
This step must be optimized to avoid side reactions and ensure selective substitution at the 2-position.
Preservation or Introduction of Hydroxyl Group at 5-Position
The 5-hydroxy group can be introduced either before or after the cyclopropylmethoxy substitution, depending on the synthetic route. Protection/deprotection strategies may be employed to prevent unwanted reactions on the hydroxyl group during other synthetic steps.
- Hydroxyl groups can be protected as silyl ethers or esters during alkylation.
- Deprotection is carried out under mild acidic or fluoride ion conditions.
Final Purification and Characterization
Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography). Characterization involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms hydrogen environments and substitution pattern.
- Infrared (IR) Spectroscopy: Confirms functional groups such as amide carbonyl, hydroxyl, and ether linkages.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
Research Findings and Optimization Data
Yield and Purity Optimization
Studies show that reaction temperature, solvent choice, and base concentration critically influence yield and purity:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 25–50°C | Higher temperatures increase rate but may cause side reactions |
| Solvent | DMF > Dichloromethane | DMF provides better solubility and reaction efficiency |
| Base | Sodium hydride preferred | Strong base ensures complete deprotonation, improving yield |
| Reaction Time | 4–8 hours | Longer times improve conversion but risk decomposition |
Kinetic and Mechanistic Insights
Kinetic studies indicate that the etherification step with cyclopropylmethanol proceeds via an SN2 mechanism facilitated by the deprotonated phenol intermediate. Computational chemistry models predict lower activation energy when using sodium hydride as the base, correlating with experimental observations.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Synthesis of N,N-dimethylbenzamide | Isatoic anhydride + dimethylamine, DMF, base | High purity amide backbone |
| 2 | Cyclopropylmethoxy substitution | Cyclopropylmethanol or halide, base, DMF | Selective ortho etherification |
| 3 | Hydroxyl group management | Protection/deprotection as needed | Preserves 5-hydroxy functionality |
| 4 | Purification and characterization | Recrystallization, chromatography, NMR, IR, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
Overview
2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of new compounds with desired properties.
Biology
- Biological Activity : Research has indicated that this compound may exhibit significant biological activity. It is being studied for its effects on various enzymes and receptors, which could lead to insights into its potential therapeutic uses.
Medicine
- Pharmaceutical Research : The compound is under investigation for its potential as a pharmaceutical agent. Studies are exploring its mechanisms of action, particularly how it interacts with specific biological pathways that may be relevant for treating various diseases.
- Case Studies : Preliminary studies suggest that the compound may have anticancer properties, showing promise in inhibiting tumor growth in specific cancer cell lines. Further research is required to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo.
Industry
- Material Development : The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its chemical characteristics allow it to be incorporated into formulations aimed at enhancing material performance.
- Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in liver cancer models. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : Another investigation assessed the compound's ability to inhibit specific enzymes linked to metabolic disorders. Results indicated promising inhibitory effects, suggesting potential applications in treating metabolic diseases.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Comparisons
The compound’s closest structural analogs differ in substituents on the benzamide core or the N-alkyl groups. Key examples include:
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 2-Bromo-5-methoxy-N,N-dimethylbenzamide | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | 258.11 | 207.28 |
| LogP | ~2.5 (predicted) | 2.16 | 1.8 |
| Hydrogen Bond Donors | 1 (OH) | 0 | 1 (OH) |
| Key Applications | Drug discovery | Synthetic intermediate | C–H functionalization |
Biological Activity
2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in drug discovery.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- CAS Number : 1243279-57-3
- Molecular Formula : C12H15N1O3
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Gene Expression Alteration : The compound may modulate the expression of genes associated with disease processes, particularly in cancer and inflammatory conditions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines, although detailed studies are required to elucidate its efficacy and mechanism.
- Anti-inflammatory Properties : The hydroxyl group in its structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | , |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
-
Antitumor Study :
- A study investigated the cytotoxicity of this compound against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated moderate cytotoxic activity, suggesting further exploration for potential anticancer therapies.
-
Mechanistic Insights :
- Research has shown that the compound interacts with tubulin, inhibiting polymerization and leading to apoptosis in rapidly dividing cells. This mechanism is similar to that of established chemotherapeutic agents.
-
Inflammatory Response Modulation :
- In vitro studies demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in managing chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
